molecular formula C26H28N2 B14148359 N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine CAS No. 4172-72-9

N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine

Cat. No.: B14148359
CAS No.: 4172-72-9
M. Wt: 368.5 g/mol
InChI Key: KBCGGHIOJYZTHJ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 4-methylphenyl group and two diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine typically involves the reaction of 4-methylbenzylamine with diphenylacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as ethanol or methanol, and the reaction temperature is typically maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound. The use of microreactor systems can optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine is unique due to its specific combination of a piperidine ring with diphenyl and 4-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

4172-72-9

Molecular Formula

C26H28N2

Molecular Weight

368.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2,2-diphenyl-1-piperidin-1-ylethanimine

InChI

InChI=1S/C26H28N2/c1-21-15-17-24(18-16-21)27-26(28-19-9-4-10-20-28)25(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-3,5-8,11-18,25H,4,9-10,19-20H2,1H3

InChI Key

KBCGGHIOJYZTHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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